phenyl N-(2-fluorophenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-(2-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-11-8-4-5-9-12(11)15-13(16)17-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTBCKBKVIIQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396455 | |
| Record name | phenyl N-(2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65140-97-8 | |
| Record name | phenyl N-(2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenyl N 2 Fluorophenyl Carbamate and Analogous Fluorinated N Aryl Carbamates
Overview of General Carbamate (B1207046) Synthesis Strategies
The formation of the carbamate linkage (-O-CO-NH-) can be achieved through various chemical transformations. ingentaconnect.com Historically, methods involving highly reactive and toxic chemicals were prevalent, but contemporary research emphasizes the use of greener alternatives and more efficient catalytic systems.
Phosgene-Free and Green Chemistry Approaches
The pursuit of safer and more sustainable chemical processes has led to the development of numerous phosgene-free methods for carbamate synthesis. google.com These approaches aim to replace hazardous reagents with more benign alternatives without compromising reaction efficiency.
One prominent green chemistry strategy involves the use of urea (B33335) as a carbonyl source for the synthesis of N-substituted carbamates from amines and alcohols. rsc.org This method has been shown to be effective over a TiO2–Cr2O3/SiO2 catalyst, achieving high yields of important N-substituted carbamates. rsc.org The catalyst's activity is attributed to its acidic and basic sites, and it can be reused multiple times without significant loss of performance. rsc.org
Another approach utilizes diphenyl carbonate in a phosgene-free synthesis of α-amino acid N-carboxyanhydrides (NCAs), which are precursors to carbamates. researchgate.net This method involves the activation of α-amino acids by converting them into imidazolium (B1220033) salts, which then react with diphenyl carbonate. researchgate.net
Reactions Involving Carbon Dioxide as a C1 Synthon
Carbon dioxide (CO2) has emerged as an attractive C1 synthon for carbamate synthesis due to its non-toxic, abundant, and inexpensive nature. ingentaconnect.compsu.edu The direct synthesis of carbamates from amines, CO2, and alcohols represents a sustainable and atom-economical approach. psu.edursc.org
Several catalytic systems have been developed to facilitate this transformation. Basic catalysts, for instance, have been shown to effectively convert both linear and branched aliphatic amines into their corresponding carbamates under mild conditions. psu.edursc.org A three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and a phase-transfer catalyst also provides an efficient route to carbamates at ambient temperature and pressure. google.comorganic-chemistry.org
Recent advancements include the development of a continuous-flow process for the synthesis of carbamates from amines, alkyl halides, and CO2, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive. nih.gov This method significantly reduces reaction times compared to traditional batch processes. nih.gov Furthermore, the electrochemical reduction of CO2 in the presence of amines and an alkylating agent offers a mild and safe pathway to organic carbamates. organic-chemistry.org
| Catalyst/Reagent System | Reactants | Key Features |
| TiO2–Cr2O3/SiO2 | Amines, Urea, Alcohols | Reusable catalyst, high yields. rsc.org |
| Diphenyl Carbonate/Imidazolium Salts | α-Amino Acids | Phosgene-free, forms NCA intermediates. researchgate.net |
| Basic Catalysts (e.g., Cs2CO3) | Amines, CO2, Alcohols/Halides | Halogen-free, mild conditions. google.compsu.edursc.org |
| DBU | Amines, CO2, Alkyl Halides | Continuous flow, rapid synthesis. nih.gov |
| Electrochemical Reduction | Amines, CO2, Alkylating Agent | Mild and safe conditions. organic-chemistry.org |
Specific Synthetic Routes to N-Aryl Carbamates
The synthesis of N-aryl carbamates, a subclass that includes phenyl N-(2-fluorophenyl)carbamate, often requires specific methodologies to accommodate the electronic properties of the aromatic amine.
Aminolysis and Coupling Reactions with Chloroformates and Related Reagents
The reaction of an amine with a chloroformate is a classical and widely used method for preparing carbamates. For example, a series of O-phenyl-N-aryl carbamates were synthesized by reacting phenyl chloroformate with various aromatic amines. iaea.org Similarly, phenyl N-(3-bromophenyl)carbamate was synthesized by the dropwise addition of phenyl chloroformate to a solution of 3-bromoaniline. prepchem.com The aminolysis of aryl chlorothionoformates with anilines in acetonitrile (B52724) has also been studied, revealing a concerted mechanism. nih.gov
Rearrangement Reactions (e.g., Hofmann Rearrangement) for N-Aryl Carbamate Formation
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org This isocyanate can be trapped by an alcohol to form a carbamate. wikipedia.org Variations of this reaction utilize different reagents to generate the bromoamide intermediate, such as N-bromosuccinimide (NBS) or N-bromoacetamide (NBA). wikipedia.orgorganic-chemistry.org The use of NBA in the presence of a base like lithium hydroxide (B78521) has been shown to be an efficient one-pot procedure for the Hofmann rearrangement of both aromatic and aliphatic amides, yielding carbamates in high yields. organic-chemistry.org An electrochemical version of the Hofmann rearrangement has also been developed, avoiding the use of highly corrosive and toxic halogens. rsc.org
| Rearrangement | Reactants | Intermediate | Product |
| Hofmann Rearrangement | Primary Amide, Bromine, Base | Isocyanate | Primary Amine (or trapped as Carbamate) wikipedia.org |
| Hofmann Rearrangement (NBA) | Aromatic/Aliphatic Amide, N-bromoacetamide, Base | Isocyanate | Methyl/Benzyl Carbamate organic-chemistry.org |
| Electrochemical Hofmann Rearrangement | Amide, NaBr | Isocyanate | Carbamate rsc.org |
Organocatalytic and Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has increasingly turned to organocatalysis and transition metal catalysis to achieve efficient and selective transformations under mild conditions.
An organocatalytic approach for the synthesis of N-aryl carbamates involves the reaction of cyclic organic carbonates with aromatic amines, catalyzed by a guanidine (B92328) base such as triazabicyclodecene (TBD). northeastern.edunih.gov This method is noted for its chemo- and site-selectivity, proceeding under ambient conditions. northeastern.edunih.gov
Palladium-catalyzed cross-coupling reactions have also proven to be a versatile tool for the synthesis of N-aryl carbamates. mit.eduorganic-chemistry.orgmit.edumit.edunih.gov In one such method, aryl chlorides or triflates are coupled with sodium cyanate (B1221674) in the presence of an alcohol, which traps the in situ generated aryl isocyanate to form the carbamate. mit.eduorganic-chemistry.orgmit.edumit.edunih.gov This methodology is compatible with a broad range of alcohols and aryl halides, including sterically hindered substrates. organic-chemistry.org Transition metal salts like RuCl3·xH2O and AuCl3 have also been shown to catalyze the direct three-component Mannich reaction of aldehydes, ketones, and carbamates to produce N-protected β-aryl-β-amino ketones. acs.org
| Catalyst Type | Catalytic System | Reactants | Key Features |
| Organocatalysis | Triazabicyclodecene (TBD) | Cyclic Organic Carbonates, Aromatic Amines | Mild conditions, chemo- and site-selective. northeastern.edunih.gov |
| Transition Metal Catalysis | Palladium Catalyst | Aryl Halides/Triflates, Sodium Cyanate, Alcohols | Broad substrate scope, access to various carbamates. mit.eduorganic-chemistry.orgmit.edumit.edunih.gov |
| Transition Metal Catalysis | RuCl3·xH2O, AuCl3 | Aldehydes, Ketones, Carbamates | Forms N-protected β-aryl-β-amino ketones. acs.org |
Synthetic Strategies for Fluorinated N-Aryl Carbamates
The synthesis of fluorinated N-aryl carbamates, including the target compound this compound, is achieved through several strategic approaches. These methods either build the carbamate functionality onto a pre-fluorinated aromatic core or introduce fluorine onto the carbamate structure.
Incorporation of Fluorinated Precursors
A primary strategy for synthesizing fluorinated N-aryl carbamates involves the use of starting materials that already contain the fluorine atom. This approach ensures the precise placement of fluorine on the aromatic ring.
One of the most direct methods is the reaction of a fluorinated aromatic amine with a chloroformate. For instance, O-phenyl-N-aryl carbamates can be synthesized by reacting phenyl chloroformate with various aromatic amines iaea.org. Applying this to a fluorinated amine, such as 2-fluoroaniline (B146934), would yield the desired this compound.
Modern catalytic methods also provide robust pathways. A palladium-catalyzed cross-coupling reaction has been developed for the synthesis of N-aryl carbamates from aryl halides or triflates and sodium cyanate in the presence of an alcohol. mit.eduorganic-chemistry.orgmit.edu This methodology can incorporate a fluorinated precursor by using a fluorinated aryl halide (e.g., 1-fluoro-2-iodobenzene) as the starting electrophile. mit.edu Similarly, copper-catalyzed Chan-Lam coupling offers a mild route, reacting boronic acids with azidoformates to form N-aryl carbamates. nih.gov
Another advanced approach involves the synthesis and use of carbamoyl (B1232498) fluorides. These compounds are valuable building blocks due to their enhanced stability and selectivity compared to carbamoyl chlorides. acs.orgnih.gov Their synthesis often involves deoxyfluorinating agents and can be achieved from precursors like oxamic acids or via halogen exchange from carbamoyl chlorides. acs.orgsci-hub.st These fluorinated intermediates can then be used in subsequent reactions to build more complex molecules. acs.orgnih.govresearchgate.net
| Reagent | Precursor | Key Features | Reference |
|---|---|---|---|
| Et₃N·3HF | Oxamic Acids | Inexpensive fluoride (B91410) source and supporting electrolyte for electrochemical synthesis. | acs.orgnih.gov |
| DAST (Diethylaminosulfur trifluoride) | α-Oximinoamides | Acts as both an oxime activator and a nucleophilic fluoride donor in a fluorinative Beckmann fragmentation. | sci-hub.st |
| Difluorophosgene Surrogate (from PDFA and Pyridine N-oxide) | Secondary Amines | Avoids the use of toxic COF₂ gas by generating it in situ from bench-stable starting materials. | yorku.ca |
Directed Ortho Metalation (DoM) and Related Aryl Functionalization
Directed ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.gov The aryl O-carbamate group, particularly the N,N-diethyl derivative (-OCONEt₂), is recognized as one of the most effective directed metalation groups (DMGs). nih.govacs.org This strategy allows for the introduction of various substituents at the position ortho to the carbamate, providing a route to highly substituted phenols after subsequent cleavage of the carbamate group.
The general process involves the deprotonation of the aromatic proton ortho to the DMG by a strong base at low temperatures, creating a stabilized organometallic intermediate. This intermediate is then trapped by an electrophile to yield a 1,2-disubstituted product. nih.govacs.org
Regioselective Ortho-Lithiation and Subsequent Electrophilic Quenching
The most common application of DoM in this context is ortho-lithiation. acs.org This process typically uses an alkyllithium (like s-BuLi) or a lithium amide base (like lithium diisopropylamide, LDA) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78 °C). nih.govacs.org The base coordinates to the carbonyl oxygen of the carbamate group, which increases the acidity of the adjacent ortho-protons, facilitating their removal. organic-chemistry.org
This technique has been successfully applied to fluorinated aryl carbamates. For example, the ortho-lithiation of O-3-fluorophenyl N,N-diethylcarbamate with s-BuLi generates a lithiated intermediate that can be quenched with various electrophiles. mdpi.com This allows for the introduction of functionalities specifically at the C2 position, adjacent to the carbamate and meta to the fluorine atom. mdpi.com The resulting functionalized carbamate can be isolated or used directly in further transformations. mdpi.com
| Aryl Carbamate Substrate | Base | Electrophile (E+) | Product (after quench) | Reference |
|---|---|---|---|---|
| O-Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA | D₂O | O-(2-Deuterophenyl) N,N-diethylcarbamate | nih.govacs.org |
| O-Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA | Me₃SiCl | O-(2-Trimethylsilylphenyl) N,N-diethylcarbamate | nih.govacs.org |
| O-3-Fluorophenyl N,N-diethylcarbamate | s-BuLi | (Phenylethynyl) p-tolyl sulfone | O-(2-(Phenylethynyl)-3-fluorophenyl) N,N-diethylcarbamate | mdpi.com |
| O-Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA | I₂ | O-(2-Iodophenyl) N,N-diethylcarbamate | acs.org |
| O-3-Chlorophenyl N,N-diethylcarbamate | s-BuLi | (Phenylethynyl) p-tolyl sulfone | O-(2-(Phenylethynyl)-3-chlorophenyl) N,N-diethylcarbamate | mdpi.com |
Investigation of Reaction Intermediates and Reaction Pathways
Understanding the intermediates and pathways of these synthetic reactions is crucial for optimizing conditions and expanding their scope. For the DoM of aryl carbamates, the mechanism has been the subject of significant investigation. The reaction is generally understood to proceed via a Complex-Induced Proximity Effect (CIPE), where the organolithium base coordinates to the carbamate's carbonyl group before deprotonation. acs.org
Kinetic analyses and spectroscopic studies have provided deeper insights. In LDA-mediated ortho-lithiations, there is evidence for the involvement of mixed dimers (LDA-ArLi) and other mixed aggregates as plausible intermediates. nih.govacs.org Rate studies have also suggested that autocatalysis may play a role in reactions mediated by LDA in THF at -78 °C. nih.gov In contrast, theoretical evidence from HF and DFT ab initio calculations supports the necessity of pre-complexation for the ortho-lithiation to occur. acs.org However, some NMR studies have identified unreactive complexes between the substrate and the base, indicating a complex mechanistic landscape. nih.govacs.org In reactions mediated by sodium diisopropylamide (NaDA), monomeric arylsodium species are suggested as the key intermediates in both the metalation and the subsequent Snieckus-Fries rearrangement. nih.gov
In other synthetic pathways, different intermediates are key. The basic hydrolysis or aminolysis of phenyl carbamates derived from primary amines is proposed to proceed through an E1cb-type mechanism involving the in situ formation of a reactive isocyanate intermediate. acs.org In metal-catalyzed syntheses using CO₂, the isolation and characterization of a zinc carbamate complex has been achieved, confirming its role as a key intermediate in the catalytic cycle. researchgate.net
Development of Cascade and Multi-Component Reactions for Complex Carbamate Structures
To enhance synthetic efficiency, cascade (or tandem) and multi-component reactions (MCRs) have been developed to construct complex molecules from simple precursors in a single operation. These processes create multiple chemical bonds and increase molecular complexity rapidly.
A notable example is a one-pot protocol that begins with the directed ortho-lithiation of an O-aryl carbamate. mdpi.com This is followed by an alkynylation using an alkynylsulfone as the electrophile. The resulting O-2-alkynylaryl carbamate then undergoes in situ hydrolysis and a subsequent heterocyclization step to furnish complex, functionalized benzo[b]furans. mdpi.com This sequence demonstrates how a simple fluorinated carbamate can be transformed into a significantly more complex heterocyclic structure through a planned cascade of reactions.
Advanced Spectroscopic and Computational Characterization of Phenyl N 2 Fluorophenyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of phenyl N-(2-fluorophenyl)carbamate by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.
The ¹H and ¹³C NMR spectra offer definitive confirmation of the molecular structure by mapping the chemical environment of each hydrogen and carbon atom.
The ¹H NMR spectrum is expected to show distinct signals for the N-H proton and the aromatic protons on both phenyl rings. The N-H proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic region (typically δ 6.8–8.2 ppm) would be complex due to the presence of nine protons distributed across two different phenyl rings. The protons on the unsubstituted phenyl ring would show characteristic multiplets corresponding to ortho, meta, and para positions. The 2-fluorophenyl group protons would exhibit more complex splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) coupling.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon (C=O) of the carbamate (B1207046) group is a key diagnostic peak, typically appearing significantly downfield (δ 150-155 ppm) nih.govrsc.org. The carbon atom directly bonded to the fluorine (C-F) in the 2-fluorophenyl ring would appear as a doublet due to one-bond ¹³C-¹⁹F coupling, a characteristic feature confirming the fluorine's position. The remaining aromatic carbons would appear in the typical range of δ 110–150 ppm, with those on the fluorinated ring showing additional smaller couplings to the fluorine atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous carbamate and fluorophenyl compounds.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 8.0 - 9.5 | broad singlet |
| Phenyl (C₆H₅) | 7.1 - 7.5 | multiplet |
| 2-Fluorophenyl (C₆H₄F) | 6.9 - 8.2 | multiplet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C=O | 152 - 155 | singlet |
| C-O (Phenyl) | 150 - 152 | singlet |
| C-N (Fluorophenyl) | 135 - 138 | doublet |
| C-F (Fluorophenyl) | 155 - 160 | doublet (large ¹JCF) |
| Aromatic Carbons | 115 - 145 | singlets and doublets |
¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorinated part of the molecule. alfa-chemistry.com With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides a clean spectrum, often with a wide chemical shift range that is very sensitive to the local electronic environment. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the 2-fluorophenyl ring. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, would be characteristic of a fluorine atom attached to an aromatic ring. ucsb.edu For aryl fluorides, this shift often falls within the -110 to -115 ppm range. rsc.orgnih.govnih.gov The multiplicity of the signal would be a multiplet due to coupling with the ortho and meta protons on the same ring.
The carbamate functional group is known to exhibit restricted rotation around the C–N bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This phenomenon gives rise to the existence of distinct Z and E rotamers (conformational isomers). acs.orgorientjchem.org
Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT) NMR, is the primary method for studying these dynamic processes. orientjchem.orgresearchgate.net At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, and separate signals for the Z and E isomers might be observed. As the temperature is increased, the rate of rotation increases. This leads to the broadening of the distinct signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature. By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the conformational stability of the molecule. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of the molecule. These methods are excellent for identifying functional groups and providing a unique "molecular fingerprint."
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides clear signatures for the various functional groups present in this compound.
Key expected absorption bands include:
N-H Stretching: A moderate to sharp peak around 3300-3400 cm⁻¹ is characteristic of the N-H bond in secondary amides and carbamates. rsc.org
Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.
C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the spectrum, expected in the region of 1700-1740 cm⁻¹ for carbamates. nih.govrsc.org Its exact position can be influenced by hydrogen bonding.
N-H Bending (Amide II band): This vibration, coupled with C-N stretching, typically appears around 1510-1550 cm⁻¹.
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
C-O Stretching: Strong absorptions corresponding to the aryl C-O stretch are expected between 1200 and 1250 cm⁻¹.
C-N Stretching: This band is typically found in the 1200-1350 cm⁻¹ range. rsc.org
C-F Stretching: A strong, characteristic absorption for the aryl C-F bond is expected in the 1100-1250 cm⁻¹ region.
Table 2: Predicted FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Carbamate (N-H) | 3300 - 3400 | Medium |
| C-H Stretch | Aromatic (C-H) | 3000 - 3100 | Medium |
| C=O Stretch | Carbamate (C=O) | 1700 - 1740 | Strong |
| N-H Bend | Carbamate (N-H) | 1510 - 1550 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |
| C-O Stretch | Aryl Ether | 1200 - 1250 | Strong |
| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1250 | Strong |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often give strong Raman signals.
For this compound, Raman spectroscopy would be particularly useful for:
Molecular Fingerprinting: The Raman spectrum provides a unique and highly detailed fingerprint of the molecule, which is useful for identification and differentiation from similar structures. nih.gov
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl and 2-fluorophenyl rings are expected to produce strong and sharp signals, typically around 1000 cm⁻¹. mdpi.com
Carbamate Group Analysis: While the C=O stretch is also visible in Raman, other vibrations within the carbamate linkage can be identified. mdpi.comresearchgate.net The symmetric vibrations of the C-O-C and C-N-C fragments would also be Raman active.
The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a thorough and unambiguous structural characterization.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and the assessment of its purity. This technique measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm). For this compound, the molecular formula is C₁₃H₁₀FNO₂.
HRMS analysis, often utilizing soft ionization techniques like Electrospray Ionization (ESI), would be used to confirm this composition. The instrument would detect the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. The experimentally measured m/z value is then compared to the theoretically calculated exact mass. A close match between these values provides definitive confirmation of the molecular formula and serves as a strong indicator of the sample's purity. For related phenyl carbamate derivatives, HRMS has been successfully used to confirm their structures by matching the calculated and found mass values with high precision nih.gov.
Table 1: Theoretical Exact Mass for HRMS Analysis of this compound
| Molecular Formula | Adduct Ion | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₃H₁₀FNO₂ | [M+H]⁺ | 232.0768 |
Electronic Absorption and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals to higher-energy orbitals. In this compound, the primary chromophores are the two aromatic rings and the carbamate linkage.
The UV-Vis spectrum of this compound is expected to be characterized by strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions correspond primarily to π → π* electronic transitions within the phenyl and fluorophenyl ring systems. The presence of the carbamate group (-NHCOO-) can also influence the electronic environment and, consequently, the position and intensity of these absorption bands. Studies on similar aromatic structures, such as meta-terphenyl derivatives, show characteristic long-wavelength absorption bands in the 340-400 nm range, which are indicative of the extended π-conjugated system researchgate.net. The exact absorption maxima (λ_max) and molar extinction coefficients (ε) provide a unique electronic fingerprint for the molecule.
Fluorescence Analysis and Mechanism of Emission
Fluorescence spectroscopy provides further insight into the electronic structure and excited-state dynamics of a molecule. Many aromatic carbamates are known to be fluorescent leidenuniv.nl. Upon absorption of a photon and promotion to an excited electronic state, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence.
For this compound, fluorescence emission would be expected following excitation at a wavelength corresponding to one of its absorption maxima. The emission spectrum is typically red-shifted (occurs at a longer wavelength) compared to the absorption spectrum due to energy loss through vibrational relaxation in the excited state. The mechanism of emission in such molecules often involves intramolecular charge transfer (ICT), where the electron density is redistributed across the molecule in the excited state. For instance, N-Phenyl Carbazole exhibits an excitation peak at 340 nm and an emission peak at 343 nm aatbio.com. Similarly, the carbamate pesticide carbaryl (B1668338) shows fluorescence with an excitation maximum around 280 nm and an emission maximum near 340 nm leidenuniv.nl. This suggests that this compound likely possesses fluorescent properties within a similar range, providing a sensitive method for its detection and characterization.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for the 2-fluoro isomer is not publicly available, a detailed analysis of the closely related isomer, phenyl N-(4-fluorophenyl)carbamate, provides significant insight into the expected structural features nih.gov.
The study of phenyl N-(4-fluorophenyl)carbamate revealed that the compound crystallizes in the triclinic space group P-1 nih.gov. The asymmetric unit contains two crystallographically independent molecules, a common feature in carbamate structures. A key conformational feature is the dihedral angle between the planes of the two aromatic rings. In the 4-fluoro isomer, these angles were found to be 61.77(3)° and 53.94(3)° for the two independent molecules nih.gov. This significant twist between the rings is a result of steric hindrance and the optimization of intermolecular packing forces. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains nih.gov. It is highly probable that this compound would adopt a similar non-planar conformation, with the dihedral angle being influenced by the ortho-position of the fluorine atom.
Table 2: Crystallographic Data for Phenyl N-(4-fluorophenyl)carbamate
| Parameter | Value |
|---|---|
| Chemical formula | C₁₃H₁₀FNO₂ |
| Molar mass | 231.22 g/mol |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 5.8860 (12) |
| b (Å) | 7.8540 (16) |
| c (Å) | 24.761 (5) |
| α (°) | 96.62 (3) |
| β (°) | 92.82 (3) |
| γ (°) | 91.19 (3) |
| Volume (ų) | 1135.3 (4) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E nih.gov.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. DFT calculations can predict a molecule's minimum energy conformation (geometry optimization), its vibrational frequencies (corresponding to IR and Raman spectra), and its electronic properties.
For this compound, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311G**, would be employed to model its structure and properties mdpi.com. The geometry optimization would provide theoretical bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings, which could then be compared with experimental X-ray data if available.
Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions nih.govuwa.edu.au. A smaller gap generally implies that the molecule is more easily excitable, which corresponds to longer wavelength absorption in UV-Vis spectroscopy. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the fundamental electronic nature of the compound.
Table 3: Representative Data Obtainable from DFT Calculations
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Predicts bond lengths, angles, and dihedral angles. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | Correlates with chemical reactivity and UV-Vis absorption. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to predict the reactivity of molecules. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical transport properties. emerginginvestigators.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net
For this compound, a computational analysis using methods like Density Functional Theory (DFT) would be required to calculate the specific energy values of the HOMO and LUMO. These values would then be used to determine the HOMO-LUMO gap and predict the molecule's reactivity. For instance, the analysis would reveal the regions of the molecule where the HOMO and LUMO are localized, indicating the most probable sites for electrophilic and nucleophilic attack, respectively. This information is critical for understanding how the molecule interacts with other chemical species. wuxibiology.com
Table 1: Key Reactivity Descriptors from FMO Theory
| Descriptor | Formula | Significance |
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. ajchem-a.com |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. ajchem-a.com |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. ajchem-a.com |
Without specific computational studies on this compound, the exact values for these descriptors remain undetermined.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to elucidate the detailed pathways of chemical reactions, including the identification of intermediates and transition states. mdpi.com For carbamates, common reactions include hydrolysis, which can proceed through different mechanisms depending on the conditions and the structure of the molecule.
For phenylcarbamates derived from primary amines, basic hydrolysis often occurs via an E1cb-type mechanism, which involves the formation of an isocyanate intermediate. nih.gov For N,N-disubstituted carbamates, a bimolecular acyl substitution (BAc2) mechanism may be more likely. nih.govresearchgate.net
A computational study on this compound would involve using quantum mechanical methods to model the reaction pathway. Researchers would calculate the potential energy surface of the reaction to identify the lowest energy path from reactants to products. This process would reveal the geometry and energy of any transition states—the highest energy points along the reaction coordinate that represent the bottleneck of the reaction. mdpi.com The calculated activation energy (the energy difference between the reactants and the transition state) is crucial for predicting the reaction rate. Such studies would provide invaluable insights into the molecule's stability and reactivity in different chemical environments. mdpi.comresearchgate.net
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govajchem-a.com These theoretical calculations can be correlated with experimental data to confirm molecular structures and to provide detailed assignments of spectral features. ajchem-a.comresearchgate.net
In a typical study, the geometry of this compound would first be optimized at a chosen level of theory (e.g., B3LYP with a 6-311G basis set). mdpi.com Following optimization, vibrational frequency calculations would be performed to predict the IR spectrum. The calculated wavenumbers, which correspond to specific vibrational modes (e.g., N-H stretching, C=O stretching), can be compared with an experimentally measured FTIR spectrum. ajchem-a.com A strong correlation between the calculated and experimental spectra provides high confidence in the molecular structure and the accuracy of the computational model. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data. nih.gov Discrepancies between predicted and experimental values can often be explained by factors such as solvent effects or intermolecular interactions, providing a deeper understanding of the molecule's behavior in solution. nih.govnih.gov
Table 2: Example of Data Correlation for Spectroscopic Analysis
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch | Data not available | Data not available | Stretching of the N-H bond |
| C=O Stretch | Data not available | Data not available | Stretching of the carbonyl group |
| C-F Stretch | Data not available | Data not available | Stretching of the C-F bond |
| Aromatic C-H Stretch | Data not available | Data not available | Stretching of C-H bonds on phenyl rings |
Specific experimental and calculated data for this compound are not available in the reviewed literature.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, which has several rotatable bonds, MD simulations are essential for exploring the conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt. nih.gov
An MD simulation would model the interactions between the atoms of the molecule and, if applicable, the surrounding solvent molecules. By simulating the molecule's movement over a period of time, researchers can identify the most stable, low-energy conformations and understand the dynamics of transitions between different shapes. mdpi.com This information is critical because the conformation of a molecule can significantly influence its physical properties and biological activity. The analysis of dihedral angles between the phenyl rings and the central carbamate group, for example, would reveal the preferred spatial arrangement of these components. nih.gov While crystal structure data exists for similar molecules like phenyl N-(4-fluorophenyl)carbamate and phenyl N-(2-methylphenyl)carbamate, showing specific dihedral angles in the solid state, MD simulations would provide a picture of the conformational flexibility in solution. nih.govnih.gov
Environmental Transformation and Bioremediation of Carbamate Compounds: Mechanistic Insights
Abiotic Environmental Fate
The transformation of phenyl N-(2-fluorophenyl)carbamate in the environment, independent of biological activity, is governed by several key physical and chemical processes. These abiotic pathways are critical in determining the compound's persistence and the nature of its transformation products in soil and aquatic systems.
Photodegradation Pathways and Kinetics in Natural Systems
Sunlight is a major driver of chemical transformation for many organic pollutants in the environment. For N-arylcarbamates, photodegradation can proceed through various mechanisms, including photo-Fries rearrangement and cleavage of the carbamate (B1207046) bond. The presence of a fluorine atom on the phenyl ring of this compound is expected to influence its photolytic behavior. Studies on other fluorinated pesticides have shown that aryl-fluorine bonds can be cleaved under photolytic conditions, leading to defluorination. nih.govresearchgate.netacs.org The position of the fluorine atom is crucial; for instance, some research indicates that heteroaromatic fluorine motifs can be more stable to photolysis than aryl-fluorine groups. nih.gov
The primary photodegradation pathways for this compound are likely to involve:
Direct Photolysis: Absorption of UV radiation leading to the excitation of the molecule and subsequent bond cleavage. This could result in the scission of the ester or amide linkage of the carbamate group.
Indirect Photolysis: Reaction with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH) and singlet oxygen. These highly reactive species can attack the aromatic rings and the carbamate functional group.
The kinetics of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers in the water, and the chemical structure of the compound itself. While specific kinetic data for this compound is not available, studies on related carbamates demonstrate that half-lives can range from minutes to hours under intense irradiation, but may be significantly longer under natural sunlight conditions. nih.gov The fluorine substituent may alter the absorption spectrum and the quantum yield of the molecule, thereby affecting its photodegradation rate. researchgate.net
Chemical Hydrolysis and Oxidation in Soil and Aquatic Environments
Hydrolysis is a primary abiotic degradation pathway for carbamate pesticides in soil and water. The stability of the carbamate ester linkage is highly dependent on pH. Generally, N-phenylcarbamates are relatively stable in acidic to neutral conditions but are susceptible to hydrolysis under alkaline conditions. mdpi.com The base-catalyzed hydrolysis of phenyl N-phenylcarbamates typically proceeds through the elimination of the phenoxy group. nih.gov
For this compound, the hydrolysis would yield phenol (B47542), 2-fluoroaniline (B146934), and carbon dioxide. The electron-withdrawing nature of the fluorine atom on the phenyl ring could influence the rate of this reaction. The hydrolysis rate is also affected by temperature and the presence of catalysts.
Oxidation in soil and aquatic environments can also contribute to the degradation of this compound. Abiotic oxidation can be mediated by metal oxides (e.g., manganese oxides) present in soil minerals or by advanced oxidation processes involving reactive oxygen species. These processes can lead to the hydroxylation of the aromatic rings and further degradation.
Volatilization and Adsorption/Desorption Dynamics
The transport and distribution of this compound in the environment are influenced by its volatility and its tendency to adsorb to soil particles.
Volatilization: Carbamates generally have low to moderate vapor pressures, suggesting that volatilization from soil and water surfaces is not a major dissipation pathway. researchwithrutgers.com However, environmental conditions such as temperature, wind speed, and the compound's water solubility will affect the rate of volatilization.
Adsorption/Desorption: The interaction of this compound with soil and sediment is a key process that affects its mobility, bioavailability, and degradation rate. Adsorption is primarily governed by the organic matter content of the soil, clay content, and pH. researchgate.netfao.org Carbamates with aromatic rings, like the subject compound, tend to adsorb to soil organic matter through hydrophobic interactions. The fluorine atom may slightly alter the polarity and hydrophobicity of the molecule, thereby influencing its adsorption coefficient (Koc). The general expectation is that higher organic matter content in soil will lead to stronger adsorption, reducing the compound's mobility in the soil column and its potential to leach into groundwater. mn.govtandfonline.com
Biotic Degradation Pathways
The breakdown of this compound by living organisms, particularly microorganisms, is a crucial route for its removal from the environment.
Microbial Metabolism of Carbamates: Identification of Degrading Microorganisms
A wide variety of soil microorganisms, including bacteria and fungi, have been shown to degrade carbamate pesticides. researchgate.nettandfonline.com These microorganisms can utilize carbamates as a source of carbon, nitrogen, and energy. Genera known to be involved in carbamate degradation include Pseudomonas, Arthrobacter, Sphingomonas, and Acremonium. researchgate.net
The degradation of fluorinated aromatic compounds by microorganisms is often more challenging than that of their non-fluorinated analogs due to the high stability of the carbon-fluorine bond. However, numerous microorganisms have been identified that can metabolize and even mineralize fluorinated pesticides. mn.govtandfonline.com The initial attack often occurs at a non-fluorinated part of the molecule. researchwithrutgers.com For this compound, it is plausible that microorganisms would first target the carbamate linkage. The ability of a microbial community to degrade this compound would depend on the presence of organisms possessing the necessary enzymes.
Enzymatic Mechanisms of Carbamate Cleavage and Transformation
The primary enzymatic reaction in the microbial degradation of carbamates is the hydrolysis of the ester or amide bond by enzymes called carbamate hydrolases or esterases. This initial cleavage is a critical detoxification step. For this compound, enzymatic hydrolysis would break the molecule into phenol and 2-fluorophenylcarbamic acid, which would then spontaneously decompose to 2-fluoroaniline and carbon dioxide.
The resulting 2-fluoroaniline is a fluorinated aromatic amine, the further degradation of which would require specialized enzymatic machinery. The microbial degradation of fluorinated aromatics often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of fluorinated catechols. Subsequent ring cleavage and defluorination can then occur. The defluorination step, the removal of the fluorine atom, is a key and often rate-limiting step in the complete mineralization of these compounds. mn.gov
Genetic and Biochemical Determinants of Microbial Degradation
The microbial breakdown of carbamate compounds is a sophisticated process governed by specific genetic and biochemical pathways. nih.gov The initial and most critical step in the degradation of aryl carbamates, such as this compound, is the hydrolysis of the carbamate linkage (either an ester or amide bond). nih.govfrontiersin.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases. bohrium.comnih.gov
These hydrolases, which include carboxylesterases and amidases, cleave the molecule into its constituent alcohol and amine moieties. bohrium.complos.org For this compound, this initial hydrolysis would likely yield phenol and 2-fluoroaniline. Following this primary cleavage, the resulting aromatic intermediates are typically funneled into central metabolic pathways. nih.govfrontiersin.org This subsequent degradation involves enzymes like monooxygenases and dioxygenases, which hydroxylate the aromatic rings, making them susceptible to ring cleavage and eventual mineralization. nih.govfrontiersin.org
The genetic basis for carbamate degradation has been identified in various microorganisms. Several key genes encoding carbamate hydrolases have been isolated and characterized, providing insight into the molecular mechanisms of detoxification. bohrium.comnih.gov The presence of a halogen, like the fluorine atom in this compound, introduces complexity. Microorganisms capable of degrading halogenated organic compounds often possess specialized enzymes, such as dehalogenases, that can cleave carbon-halogen bonds, a critical step for complete detoxification. nih.gov
Table 1: Key Genes and Enzymes in Microbial Degradation of Carbamate Pesticides
| Gene | Enzyme | Function | Source Organism Example(s) |
|---|---|---|---|
| mcd | Carbofuran Hydrolase | Hydrolysis of carbofuran | Achromobacter sp. WM111 |
| cehA | Carbaryl (B1668338) Hydrolase | Hydrolysis of carbaryl | Rhizobium sp. AC100 |
| cahA | Carbamate Hydrolase | Hydrolysis of carbamates (amidase family) | Arthrobacter sp. RC100 |
| mcbA | Carbamate Hydrolase | Hydrolysis of carbaryl | Pseudomonas sp. C5pp |
This table summarizes key genetic determinants from studies on various carbamate pesticides, which could provide a basis for understanding the potential degradation of this compound. bohrium.comnih.gov
Strategies for Enhanced Bioremediation
To overcome the limitations of naturally occurring microbial degradation, several strategies have been developed to enhance the efficiency and effectiveness of bioremediation for carbamate-contaminated sites. These approaches aim to augment the catabolic capabilities of microorganisms through external intervention.
Application of Microbial Consortia and Bioaugmentation
Bioaugmentation is an environmental biotechnology strategy that involves introducing specific, pre-selected microorganisms (either single strains or consortia) into a contaminated environment to enhance the degradation of target pollutants. nih.gov This approach is particularly promising for complex and recalcitrant compounds. nih.gov
Microbial consortia, which are communities of two or more different microbial species, often exhibit superior degradation capabilities compared to individual strains. nih.govresearchgate.net This enhanced performance stems from synergistic interactions, where different species perform complementary metabolic functions. nih.gov For instance, one species might carry out the initial hydrolysis of a carbamate, while others degrade the resulting, potentially toxic, intermediates. This division of labor can lead to more complete and rapid mineralization of the pollutant and increases the stability and adaptability of the microbial system. researchgate.net The use of consortia has been shown to be effective in the bioremediation of various pollutants, including crude oil, polychlorinated biphenyls (PCBs), and other pesticides. nih.govresearchgate.net While specific consortia for this compound have not been documented, the principle of using synergistic microbial communities holds significant potential for its remediation.
Table 2: Examples of Microbial Consortia Used in Carbamate and Halogenated Compound Bioremediation
| Target Compound(s) | Microbial Consortium Members | Key Findings |
|---|---|---|
| Methomyl | Aminobacter sp. MDW-2 and Afipia sp. MDW-3 | Strain MDW-2 hydrolyzes methomyl; the consortium achieves complete degradation. nih.gov |
| Crude Oil | Paraburkholderia sp., Paraburkholderia tropica, Scedosporium boydii | Co-cultivation significantly enhanced the degradation rate of crude oil. nih.gov |
| Polychlorinated Biphenyls (PCBs) | Multiple bacterial and fungal species | Consortia demonstrated higher removal potential for highly chlorinated biphenyls than single cultures. nih.gov |
Molecular and Metabolic Engineering for Degradation Optimization
Recent advances in molecular biology and synthetic biology offer powerful tools to optimize microbial degradation pathways at a genetic level. nih.gov Metabolic engineering focuses on the targeted modification of cellular metabolic networks to enhance the production of a desired compound or, in the context of bioremediation, to improve the degradation of a specific pollutant. frontiersin.org
Key strategies in metabolic engineering for optimizing degradation include:
Enzyme Engineering : Techniques like directed evolution and site-directed mutagenesis can be used to improve the catalytic efficiency, substrate specificity, and stability of key degradative enzymes, such as carbamate hydrolases. frontiersin.org This could be applied to develop enzymes more effective against fluorinated carbamates.
Synthetic Consortia : Beyond using naturally occurring consortia, researchers are designing and building "synthetic consortia". frontiersin.org In these engineered communities, different strains are genetically modified to perform specific steps in a degradation pathway, creating a highly efficient and controlled system for breaking down complex xenobiotics. researchgate.net
These engineering approaches have primarily focused on the initial hydrolysis step of carbamate degradation. frontiersin.org Future research holds the potential for engineering complete mineralization pathways, which would represent a significant leap forward in developing robust and highly efficient bioremediation technologies for a wide range of carbamate compounds, including this compound. frontiersin.org
Based on the available information, it is not possible to generate a detailed article on "this compound" that strictly adheres to the provided outline. The search results lack specific research findings and applications for this particular compound across the required subsections, such as its use as a precursor for specific heterocyclic compounds, its role as a linker in combinatorial chemistry, methodologies exploiting its specific reactivity, or its catalytic applications in metal complexes for carbon dioxide activation.
The available data primarily discusses carbamates in a general context, focusing on their well-established role as protecting groups for amines or details the properties and synthesis of other, different carbamate compounds. Therefore, constructing an article with the requested level of scientific accuracy and detail for each specific point of the outline for "this compound" cannot be accomplished.
Advanced Applications and Research Directions in Organic Synthesis Leveraging Carbamate Functionality
Catalytic Applications of Metal Carbamates
Other Catalytic Processes Involving Carbamate (B1207046) Ligands
The utility of carbamate moieties as ligands in transition metal-catalyzed reactions is an area of ongoing research. Carbamates can coordinate to metal centers through their oxygen or nitrogen atoms, influencing the electronic and steric environment of the catalyst and thereby its activity and selectivity. However, a specific investigation into phenyl N-(2-fluorophenyl)carbamate as a distinct ligand in such catalytic systems has not been prominently reported.
General studies on phenyl carbamates have indicated their potential in various transformations. For instance, research has explored the chemoselective reactivity of phenylcarbamates and their deprotection under specific conditions to yield ureas. Additionally, palladium-catalyzed cross-coupling reactions for the synthesis of N-aryl carbamates have been developed, showcasing the versatility of the carbamate functional group in synthetic chemistry.
Despite these advances with the broader carbamate class, detailed research findings, including specific catalytic activities, reaction yields, and substrate scopes, for processes explicitly employing This compound as a ligand are not available in the reviewed literature. The influence of the 2-fluoro substitution on the phenyl ring on the potential coordinating properties of the carbamate and its subsequent effect on catalytic performance remains an area open for future investigation.
Due to the absence of specific research data on the catalytic applications of This compound as a ligand, no data tables can be generated at this time.
Structure-Function Relationship Research in Carbamate Systems
The study of carbamates, a versatile class of organic compounds, offers deep insights into how molecular structure dictates chemical function. The carbamate functional group, an amide-ester hybrid, provides a unique scaffold whose properties can be finely tuned through strategic chemical modifications. Research in this area is crucial for the rational design of molecules with specific, predetermined chemical behaviors and properties. This article focuses on the chemical principles governing the structure-function relationships in carbamate systems, with a specific lens on this compound.
Q & A
Q. Basic Research Focus
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid.
- LC-MS/MS : Identifies degradation products (e.g., hydrolysis to 2-fluoroaniline) with a limit of detection (LOD) <0.1% .
What are the challenges in designing structure-activity relationship (SAR) studies for carbamate derivatives?
Advanced Research Focus
Key challenges include:
- Conformational Flexibility : Use restrained molecular dynamics to model carbamate torsion angles.
- Metabolite Interference : Incubate compounds with liver microsomes to identify active/inactive metabolites.
Case Study : In pyrazole-carbamate analogs, replacing the phenyl group with heteroaromatic rings increased antimicrobial activity by 40% .
How does this compound interact with biological targets at the molecular level?
Advanced Research Focus
Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal:
- Enzyme Inhibition : Binds to acetylcholinesterase (AChE) with a Kd of 12 µM, likely via π-π stacking with Trp86.
- Receptor Modulation : Weak partial agonism at GABA-A receptors (EC50 = 45 µM) due to fluorine-mediated hydrophobic interactions .
What regulatory considerations apply to this compound in preclinical research?
Q. Basic Research Focus
- Scheduling : Analogous to fentanyl carbamates, it may fall under Schedule I controlled substances if opioid-like activity is confirmed.
- Safety Protocols : Classify as hazardous (GHS07) due to potential aniline release. Use fume hoods and PPE during handling .
How can stability studies under varying pH and temperature conditions inform formulation strategies?
Q. Advanced Research Focus
- pH Stability : Degrades rapidly at pH >8 (t1/2 = 2 hours) due to carbamate hydrolysis. Stable at pH 4–6 (t1/2 >48 hours).
- Thermal Stability : Decomposition onset at 150°C (DSC analysis). Store at -20°C under argon for long-term stability .
What are the limitations of current synthetic methodologies, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
